![molecular formula C10H18S B13308207 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol](/img/structure/B13308207.png)
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol is an organic compound with the molecular formula C10H18S. It features a bicyclo[2.2.2]octane structure, which is a bicyclic system with three bridges of two carbon atoms each. The compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is connected to the bicyclo[2.2.2]octane moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.2]octan-2-ylmethanol with thionyl chloride to form the corresponding chloromethyl derivative. This intermediate is then treated with sodium hydrosulfide to yield the desired thiol compound. The reaction conditions typically involve:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalysts: None required for these steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Disulfides (R-S-S-R), sulfonic acids (R-SO3H)
Reduction: Sulfides (R-S-R’)
Substitution: Thioethers (R-S-R’)
Wissenschaftliche Forschungsanwendungen
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can interact with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can participate in electron transfer reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-one: Similar bicyclic structure but with a ketone group instead of a thiol group.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Features two carboxylic acid groups attached to the bicyclic system.
Bicyclo[2.2.2]octane-1-carboxylate: Contains a carboxylate group attached to the bicyclic structure.
Uniqueness
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activity. The presence of the thiol group allows for specific interactions with proteins and enzymes, making it valuable in biochemical research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H18S |
|---|---|
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.2]octanyl)ethanethiol |
InChI |
InChI=1S/C10H18S/c1-7(11)10-6-8-2-4-9(10)5-3-8/h7-11H,2-6H2,1H3 |
InChI-Schlüssel |
BXNXAWPYZPMTPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC2CCC1CC2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


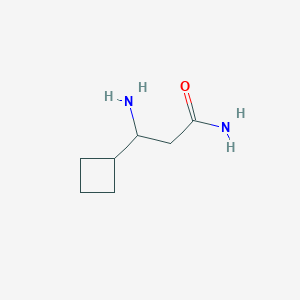
![4-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308125.png)

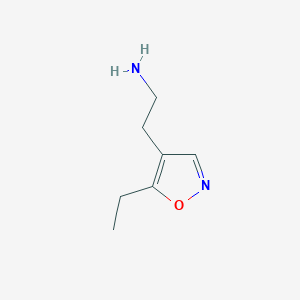
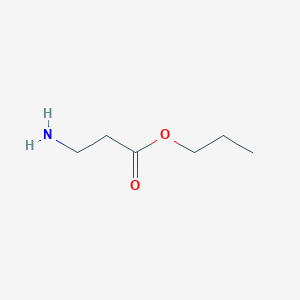

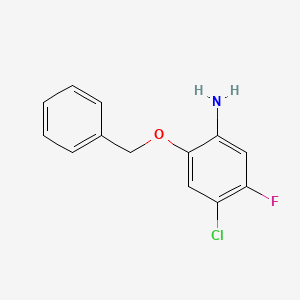
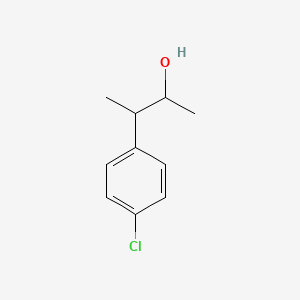

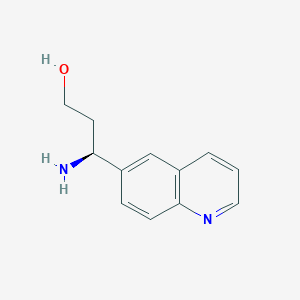
![5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13308195.png)
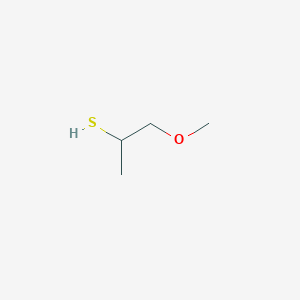
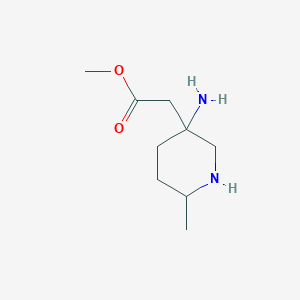
![3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13308226.png)
